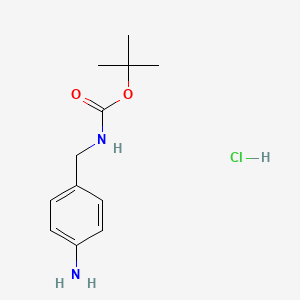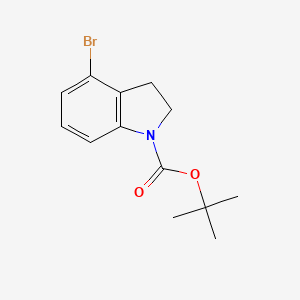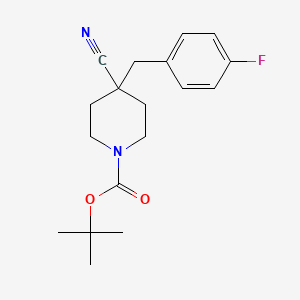
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt: is a synthetic steroid derivative. It is a sulfate ester of 3β-Hydroxy-5α-pregnan-20-one, a compound that belongs to the class of neurosteroids. These compounds are known for their role in modulating neuronal excitability through interaction with neurotransmitter receptors. The pyridine salt form enhances its solubility and stability, making it suitable for various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt typically involves the following steps:
Starting Material: The synthesis begins with 3β-Hydroxy-5α-pregnan-20-one.
Sulfation: The hydroxyl group at the 3β position is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Formation of Pyridine Salt: The sulfated product is then reacted with pyridine to form the pyridine salt.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the ketone group, converting it to a secondary alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction: Reduction of the ketone group results in the formation of a secondary alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology:
Neurosteroid Research: Investigated for its role in modulating neurotransmitter receptors and its potential effects on neuronal excitability.
Medicine:
Pharmacological Studies: Studied for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry:
Pharmaceutical Development: Utilized in the development of new drugs targeting neurological pathways.
Mecanismo De Acción
The mechanism of action of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt involves its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptor. It acts as an antagonist, inhibiting the activity of GABAergic neurons. This modulation of neuronal activity can influence various physiological and pathological processes, making it a compound of interest in neuropharmacology .
Comparación Con Compuestos Similares
3α-Hydroxy-5β-pregnan-20-one: Another neurosteroid with similar structural features but different stereochemistry.
5α-Pregnan-3α-ol-20-one: Known for its potent effects on GABA receptors.
Pregnenolone Sulfate: A sulfate ester of pregnenolone, also involved in modulating neurotransmitter receptors .
Uniqueness:
3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt is unique due to its specific structural configuration and the presence of the sulfate and pyridine groups. These modifications enhance its solubility, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
124107-38-6 |
|---|---|
Fórmula molecular |
C26H39NO5S |
Peso molecular |
477.66 |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
Clave InChI |
MRONXFCVCNETJP-AWZBIKFLSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)



![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)





